

CAS number and IUPAC name for 4-(4-Carbamoylphenoxy)benzamide

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Compound of Interest		
Compound Name:	4-(4- Carbamoylphenoxy)benzamide	
Cat. No.:	B1677814	Get Quote

In-Depth Technical Guide: 4,4'-Oxybis(benzamide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-oxybis(benzamide), a molecule primarily recognized for its role as a monomer in the synthesis of high-performance polyamides. While its applications in polymer chemistry are well-documented, this guide also explores its chemical properties and potential relevance in medicinal chemistry and drug development as a scaffold or linker. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods.

Chemical Identity and Properties

4,4'-Oxybis(benzamide), also known as 4,4'-oxydibenzamide, is an aromatic diamide featuring a flexible ether linkage. This structural feature imparts desirable properties to the polymers derived from it.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	4,4'-oxybis(benzamide)
CAS Number	2211-87-2
Synonyms	4,4'-Oxydibenzamide, 4-(4-carbamoylphenoxy)benzamide
Molecular Formula	C14H12N2O3
Molecular Weight	256.26 g/mol

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	>300 °C	Not available
Boiling Point	488.8 °C (Predicted)	Not available
Density	1.39 g/cm ³	Not available
Solubility	Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)	Not available

Synthesis and Experimental Protocols

The primary route for the synthesis of 4,4'-oxybis(benzamide) involves the amidation of its corresponding dicarboxylic acid or diacyl chloride.

Synthesis from 4,4'-Oxybis(benzoic acid)

A common laboratory-scale synthesis involves the conversion of 4,4'-oxybis(benzoic acid) to the diacyl chloride, followed by reaction with ammonia.

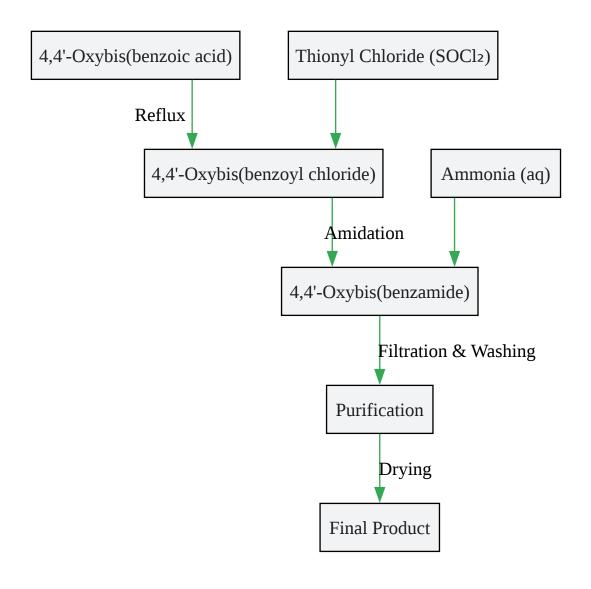
Experimental Protocol:



- Acid Chloride Formation: 4,4'-Oxybis(benzoic acid) is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 4,4'-oxybis(benzoyl chloride).
- Amidation: The crude diacyl chloride is dissolved in a suitable anhydrous solvent (e.g., dioxane or tetrahydrofuran) and cooled in an ice bath. A concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled.
- Isolation and Purification: The resulting white precipitate of 4,4'-oxybis(benzamide) is collected by filtration, washed thoroughly with water to remove ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material. The product is then dried under vacuum.

Synthesis Workflow





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Figure 1: Synthesis workflow for 4,4'-oxybis(benzamide).

Applications in Polymer Chemistry

The primary application of 4,4'-oxybis(benzamide) is as a monomer in the synthesis of aromatic polyamides (aramids). The ether linkage in the backbone of these polymers provides improved solubility and processability compared to more rigid aramids, without significantly compromising their thermal stability.

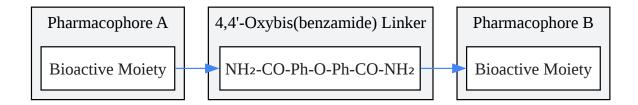
Relevance in Drug Development and Medicinal Chemistry



While not a widely recognized pharmacophore itself, the structural motifs present in 4,4'-oxybis(benzamide) are of interest in medicinal chemistry. The diaryl ether core is a common scaffold in many biologically active compounds, and the amide functionalities provide hydrogen bonding capabilities.

Potential as a Scaffold or Linker

The linear, yet flexible, nature of the 4,4'-oxybis(benzamide) backbone makes it a candidate for use as a linker in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs). The amide groups can be further functionalized to attach different pharmacophores.



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Figure 2: Conceptual use as a linker molecule.

Analytical Characterization

The identity and purity of 4,4'-oxybis(benzamide) can be confirmed using a variety of analytical techniques.

Table 3: Analytical Methods



Technique	Expected Results
¹ H NMR	Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons would appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
¹³ C NMR	Carbon signals for the aromatic rings and the carbonyl groups (typically around 165-170 ppm) would be observed.
FT-IR	Characteristic peaks for N-H stretching (around 3300-3500 cm ⁻¹), C=O stretching of the amide (around 1650 cm ⁻¹), and C-O-C stretching of the ether (around 1240 cm ⁻¹) would be present.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol) would be observed.
Elemental Analysis	The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should match the theoretical values.

Conclusion

4,4'-Oxybis(benzamide) is a well-characterized molecule with established applications in polymer science. Its synthesis is straightforward, and it possesses a stable and versatile chemical structure. While its direct biological activity is not extensively reported, its structural features suggest potential for its use as a scaffold or linker in the design of new therapeutic agents. Further research into the derivatization and biological evaluation of this compound could open new avenues for its application in drug discovery and development.

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